molecular formula C13H13N3O4 B11844076 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate CAS No. 62807-49-2

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate

Cat. No.: B11844076
CAS No.: 62807-49-2
M. Wt: 275.26 g/mol
InChI Key: RHGXDSCFIFXZFR-UHFFFAOYSA-N
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Description

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate is a chemical compound belonging to the indazole family. . This compound, in particular, is characterized by its unique structural features, which include an acetamido group, an acetyl group, and an acetate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-1-acetyl-1H-indazol-3-yl acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing byproducts. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Biological Activity

6-Acetamido-1-acetyl-1H-indazol-3-yl acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound features an indazole core, which is known for its diverse pharmacological properties. The presence of acetyl and acetamido functional groups enhances its solubility and reactivity, making it a promising candidate for drug development.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has shown that derivatives of indazole compounds exhibit significant antimicrobial properties. A study evaluating various indazole derivatives demonstrated that modifications to the indazole structure could enhance their antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Properties

Indazole derivatives have also been studied for their anticancer potential. In vitro studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy :
    • In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indazole derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating its potential as an antimicrobial agent .
  • Anticancer Activity :
    • A recent investigation focused on the compound's effects on human cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability by approximately 50% at concentrations of 10 µM after 48 hours of exposure, suggesting significant cytotoxic effects .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

  • Inhibiting key enzymes involved in bacterial cell wall synthesis.
  • Inducing apoptosis in cancer cells through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialStaphylococcus aureus32Journal of Medicinal Chemistry
AnticancerHuman breast cancer cells (MCF7)10Recent Cancer Research Study

Properties

CAS No.

62807-49-2

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

(6-acetamido-1-acetylindazol-3-yl) acetate

InChI

InChI=1S/C13H13N3O4/c1-7(17)14-10-4-5-11-12(6-10)16(8(2)18)15-13(11)20-9(3)19/h4-6H,1-3H3,(H,14,17)

InChI Key

RHGXDSCFIFXZFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=NN2C(=O)C)OC(=O)C

Origin of Product

United States

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